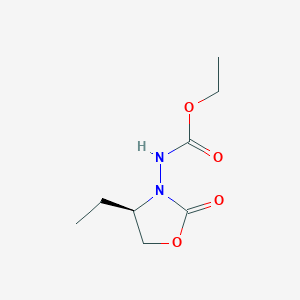![molecular formula C13H11NO2 B15206997 3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B15206997.png)
3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one is a heterocyclic compound that features a fused ring system combining a pyrrole and an oxazole ring The presence of the p-tolyl group (a benzene ring substituted with a methyl group) adds to its structural complexity and potential reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a p-tolyl-substituted pyrrole with an oxazole-forming reagent under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the ring system.
Aplicaciones Científicas De Investigación
3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can exert its effects by inhibiting or activating the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: These compounds share a similar fused ring system but differ in the specific heteroatoms and substituents.
Pyrrolo[3,4-c]pyrazoles: Another class of compounds with a fused ring system, but with different reactivity and applications.
Pyrrolo[2,3-c]isoquinolines: These compounds have a similar core structure but are used in different contexts, such as in the synthesis of natural products.
Uniqueness
3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one is unique due to its specific ring fusion and the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H11NO2 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-3H-pyrrolo[1,2-c][1,3]oxazol-1-one |
InChI |
InChI=1S/C13H11NO2/c1-9-4-6-10(7-5-9)12-14-8-2-3-11(14)13(15)16-12/h2-8,12H,1H3 |
Clave InChI |
JNKLHDJXPSHYDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2N3C=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


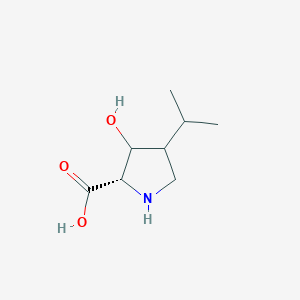
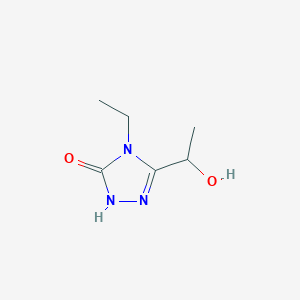
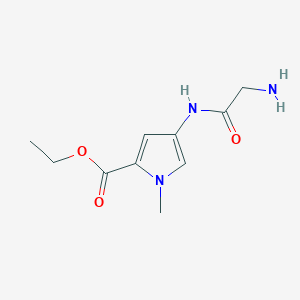

![5-methyl-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15206947.png)
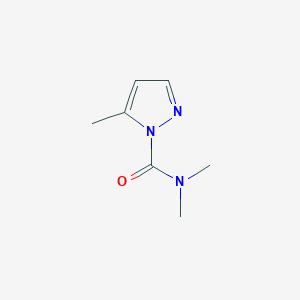
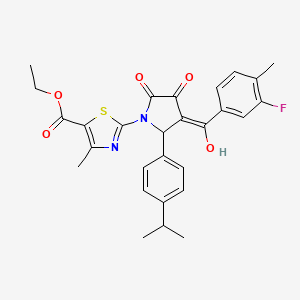
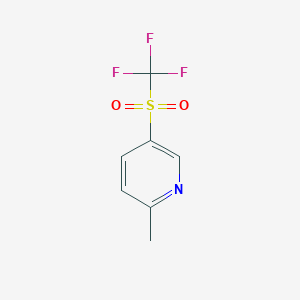
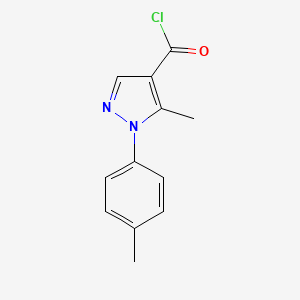
![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
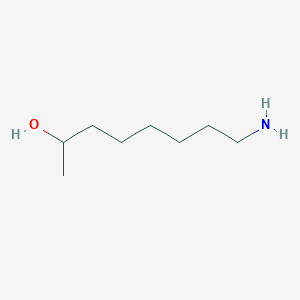
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)
